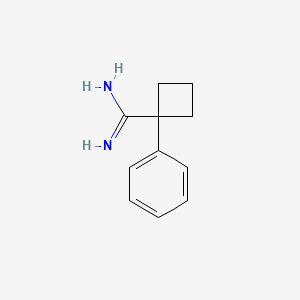

1-Phenylcyclobutane-1-carboximidamide

Description

1-Phenylcyclobutane-1-carboximidamide (CAS No. 19227-11-3) is an amidine derivative characterized by a cyclobutane ring substituted with a phenyl group and a carboximidamide functional group at the 1-position. The compound’s structure combines the steric strain of the cyclobutane ring with the basicity of the amidine moiety, making it a unique scaffold in medicinal and synthetic chemistry.

Properties

IUPAC Name |

1-phenylcyclobutane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMOSBAMSAZCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following carboximidamide derivatives, identified in , share structural similarities with 1-phenylcyclobutane-1-carboximidamide:

| Compound Name | CAS Number | Core Structure | Key Substituents |

|---|---|---|---|

| This compound | 19227-11-3 | Cyclobutane | Phenyl, carboximidamide |

| 1H-Indene-1-carboximidamide, 2,3-dihydro-N-hydroxy | 141101-20-4 | Indene | Dihydro, N-hydroxy |

| 1H-Indene-1-carboximidamide, 2,3-dihydro-N-hydroxy-6-methoxy | 1260838-28-5 | Indene | Dihydro, N-hydroxy, 6-methoxy |

| 1-Naphthalenecarboximidamide, 1,2,3,4-tetrahydro-5,6-dihydroxy | 141101-19-1 | Naphthalene | Tetrahydro, 5,6-dihydroxy |

| Benzeneethanimidamide, α-ethyl-N-hydroxy | 102035-03-0 | Benzene | Ethyl, N-hydroxy |

Key Observations :

- Cyclobutane vs. Aromatic Cores : The cyclobutane ring in this compound introduces significant ring strain compared to the planar indene or naphthalene cores. This strain may enhance reactivity or alter binding affinity in biological systems .

- Functional Groups : The N-hydroxy and methoxy groups in indene derivatives (e.g., CAS 1260838-28-5) increase polarity and hydrogen-bonding capacity, whereas the phenyl group in this compound contributes to hydrophobic interactions.

Physicochemical Properties

While explicit data (e.g., solubility, pKa) for these compounds is unavailable in the provided evidence, general trends can be inferred:

- Basicity : Amidines like this compound are more basic than carboxylic acids (e.g., 1-benzylcyclobutane-1-carboxylic acid from ) due to the resonance-stabilized amidinium ion .

- Solubility : Hydroxy and methoxy substituents in indene/naphthalene derivatives (e.g., CAS 141101-19-1) likely improve aqueous solubility compared to the phenyl-substituted cyclobutane analog.

Stability and Reactivity Considerations

- Cyclobutane Derivatives : The strained cyclobutane ring in this compound may lead to ring-opening reactions under thermal or acidic conditions, unlike the more stable indene or naphthalene analogs .

- Amidine Group Reactivity : The amidine moiety can act as a nucleophile or form hydrogen bonds, contrasting with the carboxylic acid’s electrophilic character in 1-benzylcyclobutane-1-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.